molecular formula C14H9N3O4S B2510564 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide CAS No. 941929-31-3

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide

Cat. No.: B2510564
CAS No.: 941929-31-3
M. Wt: 315.3
InChI Key: IUTMITRXZXZMKF-UHFFFAOYSA-N
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Description

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of chromene and thiazole Chromenes are known for their diverse biological activities, while thiazoles are often found in various pharmaceuticals

Mechanism of Action

Target of Action

The primary target of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is the acetylcholinesterase (AChE) enzyme . AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration of ACh, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of ACh, thereby increasing its concentration. The compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme at a site other than the active site .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting AChE, this compound increases the availability of ACh, enhancing cholinergic transmission .

Result of Action

The molecular effect of this compound is the inhibition of AChE, leading to an increase in ACh concentration . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function. The compound has also been shown to have a neuroprotective effect in cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The amide and thiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is unique due to its specific combination of chromene and thiazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c15-12(19)8-6-22-14(16-8)17-13(20)11-5-9(18)7-3-1-2-4-10(7)21-11/h1-6H,(H2,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTMITRXZXZMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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